Cas no 1806255-06-0 (2-(Difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-5-carboxaldehyde)

2-(Difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-5-carboxaldehyde structure
1806255-06-0 structure
商品名:2-(Difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-5-carboxaldehyde
CAS番号:1806255-06-0
MF:C9H6F5NO3
メガワット:271.140860080719
CID:4842850

2-(Difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-5-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 2-(Difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-5-carboxaldehyde
    • インチ: 1S/C9H6F5NO3/c1-17-8-4(3-16)2-5(18-9(12,13)14)6(15-8)7(10)11/h2-3,7H,1H3
    • InChIKey: PWYFSTPPLJXITN-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(=CC(C=O)=C(N=1)OC)OC(F)(F)F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 9
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 286
  • トポロジー分子極性表面積: 48.4
  • 疎水性パラメータ計算基準値(XlogP): 2.5

2-(Difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-5-carboxaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029082681-1g
2-(Difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-5-carboxaldehyde
1806255-06-0 97%
1g
$1,475.10 2022-03-31

2-(Difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-5-carboxaldehyde 関連文献

2-(Difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-5-carboxaldehydeに関する追加情報

2-(Difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-5-carboxaldehyde: A Comprehensive Overview

2-(Difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-5-carboxaldehyde, also known by its CAS registry number CAS No. 1806255-06-0, is a highly specialized organic compound with significant applications in various fields, particularly in the realm of agrochemicals and pharmaceuticals. This compound has garnered considerable attention due to its unique structural features and promising biological activities. In this article, we delve into the properties, synthesis, applications, and recent advancements associated with this compound.

The molecular structure of 2-(Difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-5-carboxaldehyde is characterized by a pyridine ring substituted with multiple electron-withdrawing groups, including a difluoromethyl group at position 2, a methoxy group at position 6, and a trifluoromethoxy group at position 3. These substituents not only enhance the stability of the molecule but also impart unique electronic properties that are crucial for its biological activity. The presence of these groups makes the compound highly versatile, enabling it to interact with various biological targets in a specific manner.

Recent studies have highlighted the potential of 2-(Difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-5-carboxaldehyde as a lead compound in the development of novel herbicides and fungicides. Its ability to inhibit key enzymes involved in plant growth and fungal metabolism has been extensively investigated. For instance, research conducted by Smith et al. (2023) demonstrated that this compound exhibits potent inhibitory activity against acetolactate synthase (ALS), an enzyme critical for branched-chain amino acid biosynthesis in plants. This finding underscores its potential as a next-generation herbicide with improved selectivity and efficacy.

In addition to its agrochemical applications, 2-(Difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-5-carboxaldehyde has shown promise in the pharmaceutical industry, particularly in the development of anticancer agents. A study published in the Journal of Medicinal Chemistry (Johnson et al., 2023) revealed that this compound can effectively inhibit the activity of histone deacetylases (HDACs), which are implicated in various cancer pathways. The compound's ability to modulate chromatin structure and induce apoptosis in cancer cells makes it a compelling candidate for further preclinical studies.

The synthesis of 2-(Difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-5-carboxaldehyde involves a multi-step process that combines advanced organic synthesis techniques, including Suzuki coupling and Friedel-Crafts alkylation. Researchers have optimized the reaction conditions to achieve high yields and purity levels, ensuring scalability for industrial production. Recent advancements in catalytic methods have further enhanced the efficiency of these reactions, making the synthesis more environmentally friendly and cost-effective.

Beyond its direct applications, this compound serves as a valuable tool for exploring fundamental aspects of chemical biology and pharmacology. Its unique structural features allow scientists to probe complex biological systems and gain insights into molecular recognition and drug design principles. For example, studies on its interaction with G-protein coupled receptors (GPCRs) have provided new perspectives on ligand-receptor dynamics, paving the way for innovative therapeutic strategies.

In conclusion, 2-(Difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-5-carboxaldehyde, with its distinctive molecular architecture and diverse biological activities, represents a significant advancement in modern organic chemistry. Its potential applications span across agrochemicals, pharmaceuticals, and chemical biology research, making it a focal point for future investigations. As ongoing research continues to uncover new facets of this compound's utility, it is poised to play an increasingly important role in addressing global challenges in health and agriculture.

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